molecular formula C11H17NS B183775 N-[4-(Methylthio)benzyl]-1-propanamine CAS No. 893586-96-4

N-[4-(Methylthio)benzyl]-1-propanamine

Cat. No.: B183775
CAS No.: 893586-96-4
M. Wt: 195.33 g/mol
InChI Key: OGCRTPMXMKIFGS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound traces back to systematic investigations into substituted benzylamine derivatives during the early 21st century. The compound was first catalogued in chemical databases in 2005, with its initial characterization documented in the PubChem database on September 16, 2005. This timing coincides with expanded research efforts into sulfur-containing organic compounds and their potential applications in pharmaceutical and materials science research.

The discovery and characterization of this compound emerged from broader synthetic chemistry programs focused on developing novel amine derivatives with enhanced chemical properties. Research groups investigating the synthesis of substituted benzylamines recognized the potential of incorporating methylthio functional groups to modify the electronic and steric properties of these compounds. The development process involved systematic modifications of existing benzylamine structures, leading to the identification of compounds with unique reactivity profiles.

The compound's recognition in chemical literature reflects the growing interest in sulfur-containing organic molecules during the mid-2000s. This period witnessed significant advances in synthetic methodologies for preparing organosulfur compounds, facilitating the systematic exploration of previously inaccessible chemical structures. The most recent modifications to the compound's database entry occurred on May 24, 2025, indicating continued research interest and refinement of its chemical properties.

Nomenclature and Identification Systems

This compound operates under multiple nomenclature systems that provide comprehensive identification across different chemical databases and research contexts. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[(4-methylsulfanylphenyl)methyl]propan-1-amine, which precisely describes the molecular structure according to established naming conventions.

The compound maintains several alternative names that reflect different aspects of its chemical structure. These include {[4-(methylsulfanyl)phenyl]methyl}(propyl)amine and N-{[4-(Methylsulfanyl)phenyl]methyl}propan-1-amine, all of which emphasize the methylsulfanyl substitution pattern on the benzene ring. The diversity in naming conventions accommodates different research communities and database systems while maintaining chemical accuracy.

Identification System Value
Chemical Abstracts Service Number 893586-96-4
PubChem Compound Identifier 4719456
Molecular Data File Number MFCD07407649
InChI Key OGCRTPMXMKIFGS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCCNCC1=CC=C(C=C1)SC

The International Chemical Identifier provides a unique digital signature: InChI=1S/C11H17NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3. This standardized representation enables accurate cross-referencing across international chemical databases and facilitates computational chemistry applications.

Chemical Family and Classification

This compound belongs to the primary amine class of organic compounds, characterized by the presence of one organic substituent attached to the nitrogen atom along with two hydrogen atoms. The compound exhibits the general structure of primary amines where nitrogen forms bonds with one carbon-containing group and retains two hydrogen atoms, distinguishing it from secondary and tertiary amine classifications.

The molecular formula C11H17NS indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one sulfur atom, resulting in a molecular weight of 195.33 grams per mole. The structural architecture combines several important functional groups: an aromatic benzene ring system, a methylthio substituent (-SCH3), a methylene bridge (-CH2-), an amine group (-NH-), and a propyl chain.

Within the broader classification of organic compounds, this molecule represents a substituted benzylamine derivative where the benzene ring carries a para-positioned methylthio group. The methylthio substituent significantly influences the electronic properties of the aromatic system, affecting both the compound's reactivity and its interactions with other molecules. This substitution pattern places the compound within the organosulfur family, specifically among sulfur-containing aromatic compounds.

The compound's classification extends to include membership in the aliphatic-aromatic amine category, where the nitrogen atom bridges aliphatic and aromatic structural elements. This dual character contributes to the compound's unique chemical behavior, combining the nucleophilic properties of primary amines with the electronic effects of aromatic substitution patterns.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its potential as a synthetic intermediate and its utility in studying structure-activity relationships in sulfur-containing compounds. The compound's unique structural features make it valuable for investigating the electronic effects of methylthio substitution on aromatic amine systems, contributing to fundamental understanding of organosulfur chemistry.

Research applications of this compound span multiple areas of organic synthesis, particularly in the development of more complex molecular architectures. The presence of both amine and aromatic functionalities provides multiple reactive sites for chemical transformations, enabling its use as a building block in multi-step synthetic sequences. The methylthio group offers opportunities for further chemical modifications, including oxidation to sulfoxides or sulfones, expanding the compound's synthetic utility.

The compound serves as a model system for studying the interplay between aromatic substitution patterns and amine reactivity. Research groups have utilized similar structures to investigate how electron-donating substituents like methylthio groups influence the nucleophilic properties of attached amine functionalities. These studies contribute to the broader understanding of electronic effects in organic molecules and their implications for chemical reactivity.

Contemporary research interest in this compound reflects its potential role in developing new synthetic methodologies. The compound's structural features align with current trends in organic chemistry that emphasize the development of sustainable and efficient synthetic routes to complex molecules. Its availability through commercial suppliers facilitates research efforts and supports continued investigation into its chemical properties and potential applications.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCRTPMXMKIFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405939
Record name N-{[4-(Methylsulfanyl)phenyl]methyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893586-96-4
Record name N-{[4-(Methylsulfanyl)phenyl]methyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Methylthio)benzyl]-1-propanamine typically involves the reaction of 4-(methylthio)benzyl chloride with 1-propanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Methylthio)benzyl]-1-propanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(Methylthio)benzyl]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methylthio (-SMe) vs. Methoxy (-OMe): Both groups are electron-donating, but sulfur’s lower electronegativity compared to oxygen results in weaker inductive electron donation.
  • Unsubstituted Benzyl:
    The absence of substituents reduces steric bulk but lacks electronic activation, leading to intermediate reactivity in alkylation reactions .

Reactivity in Alkylation Reactions

Data from nucleophilic substitution reactions highlight stark differences (Table 1):

Table 1: Comparative Reactivity of Para-Substituted Benzylamines in Alkylation

Compound Name Substituent Molecular Formula Average Mass Reaction Yield Key Observations
This compound -SMe C₁₁H₁₇NS ~195.3 24–29% Moderate yield; resistant to reduction
N-(4-Methoxybenzyl)-1-propanamine -OMe C₁₁H₁₇NO 179.263 0% No product formed despite high expected reactivity
N-Benzyl-1-propanamine -H C₁₀H₁₅N 149.24 26–32% Lower yield than literature (63%)
  • Methylthio Substituent: Yields (~24–29%) were unexpectedly low compared to unsubstituted benzyl bromide (63% literature value), suggesting steric hindrance or alternative reaction mechanisms (e.g., non-SN2 pathways) .

Stability Under Reduction Conditions

  • Methylthio Group: Demonstrated resistance to removal via hydrogenation (Raney nickel) or reduction (zinc/acetic acid), limiting its utility in deprotection steps .
  • Methoxy Group: Stability under similar conditions remains untested but is typically more labile in acidic environments.

Research Findings and Mechanistic Insights

Practical Implications

  • Designing Derivatives: Methylthio groups may be preferable for stability in harsh conditions but require optimization to mitigate steric effects.
  • Deprotection Strategies: The recalcitrance of methylthio groups necessitates alternative methods (e.g., oxidation to sulfones) for functional group manipulation .

Biological Activity

N-[4-(Methylthio)benzyl]-1-propanamine, also known as this compound hydrochloride, is a compound with a molecular formula of C₁₁H₁₈ClN₃S and a molar mass of approximately 195.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The compound features:

  • A benzyl group substituted with a methylthio group at the para position.
  • A propanamine chain , which enhances its reactivity and interaction with biological targets.

The presence of both amine and thioether functional groups allows for diverse chemical transformations, making it a versatile candidate for further study in medicinal chemistry and biological applications.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Anticancer Activity : Similar compounds have shown promise in targeting specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). Inhibitors of Plk1 are being explored for their ability to induce apoptosis in cancer cells while sparing normal cells .
  • Neurological Effects : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, warranting further investigation into its effects on mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Inhibition Studies : A study screening small molecules for their ability to inhibit Plk1 PBD (polo-box domain) found that certain derivatives exhibited significant inhibitory activity, highlighting the potential for similar compounds to affect cell cycle regulation .
  • Chemical Reactivity : The compound's reactivity has been attributed to its functional groups, allowing for various chemical transformations that could lead to novel therapeutic agents.
  • Comparative Analysis : When compared to structurally similar compounds such as 4-Methylthio-N-benzylcathinone, this compound displays unique properties due to its specific structural features, suggesting distinct biological activities.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReferences
This compoundPotential anticancer activity
4-Methylthio-N-benzylcathinonePsychoactive effects
Inhibitors of Plk1 PBDInduce apoptosis in cancer cells

Future Directions

Further research is necessary to:

  • Elucidate Mechanisms : Detailed pharmacodynamics and pharmacokinetics studies are essential to understand how this compound exerts its effects at the molecular level.
  • Clinical Applications : Investigating its therapeutic potential in clinical settings, particularly in oncology and neurology.
  • Synthesis of Derivatives : Exploring derivatives of this compound could lead to the development of more potent analogs with improved efficacy and safety profiles.

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